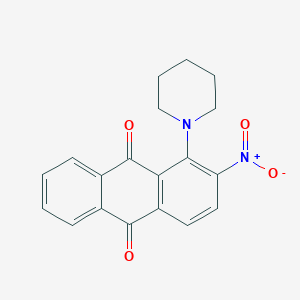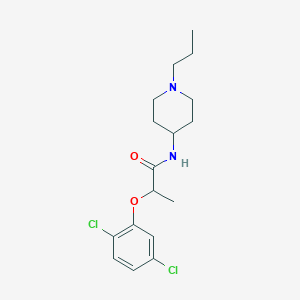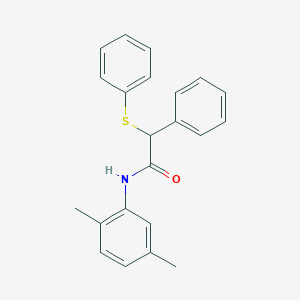
2-NITRO-1-(PIPERIDIN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-NITRO-1-(PIPERIDIN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE is a complex organic compound that features a nitro group, a piperidine ring, and an anthracene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-NITRO-1-(PIPERIDIN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE typically involves the nitration of an anthracene derivative followed by the introduction of a piperidine group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration and subsequent substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-NITRO-1-(PIPERIDIN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and strong acids or bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the piperidine ring.
Scientific Research Applications
2-NITRO-1-(PIPERIDIN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-NITRO-1-(PIPERIDIN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the piperidine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways and result in specific effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Nitro-2-(piperidin-1-yl)benzaldehyde
- 2-Chloro-6-(piperidin-1-yl)benzaldehyde
- 4-Methyl-1-(5-nitro-2-pyridinyl)piperidine
Uniqueness
2-NITRO-1-(PIPERIDIN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE is unique due to its combination of a nitro group, a piperidine ring, and an anthracene backbone. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-nitro-1-piperidin-1-ylanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-18-12-6-2-3-7-13(12)19(23)16-14(18)8-9-15(21(24)25)17(16)20-10-4-1-5-11-20/h2-3,6-9H,1,4-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIVLEAJBVXRJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5129884.png)

![3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-cyclopentylpropanamide](/img/structure/B5129898.png)
![1'-(p-Tolyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B5129899.png)
![ethyl 1-benzyl-5-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5129901.png)
![9-[2-(4-methyl-2-nitrophenoxy)ethyl]carbazole](/img/structure/B5129906.png)
![N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5129913.png)
![1-[4-[4-[(4-hydroxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone](/img/structure/B5129917.png)
![5-(4-chlorophenyl)-1-[(3,4-dimethoxyphenyl)acetyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5129938.png)
![N-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]ethanamine](/img/structure/B5129939.png)
![ethyl [(5E)-5-(4-methoxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5129949.png)
![N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenyl-N-(2,4,5-trimethoxybenzyl)methanamine](/img/structure/B5129959.png)
methanone](/img/structure/B5129964.png)
